molecular formula C27H23NO2 B286544 N-[(4-methoxyphenyl)(phenyl)methyl]-4-biphenylcarboxamide

N-[(4-methoxyphenyl)(phenyl)methyl]-4-biphenylcarboxamide

Cat. No. B286544
M. Wt: 393.5 g/mol
InChI Key: PNNMBHBASGXGPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-methoxyphenyl)(phenyl)methyl]-4-biphenylcarboxamide, also known as MMB-FUBINACA, is a synthetic cannabinoid that belongs to the indazole family. It was first synthesized in 2014 and has since gained popularity as a research chemical. MMB-FUBINACA is known to be a potent agonist of the CB1 and CB2 receptors, which are responsible for the psychoactive effects of cannabis.

Mechanism of Action

The mechanism of action of N-[(4-methoxyphenyl)(phenyl)methyl]-4-biphenylcarboxamide is similar to that of other synthetic cannabinoids. It binds to the CB1 and CB2 receptors and activates them, leading to a range of physiological and psychological effects. The exact mechanism of action is still not fully understood, but it is believed to involve the modulation of neurotransmitter release and the activation of intracellular signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[(4-methoxyphenyl)(phenyl)methyl]-4-biphenylcarboxamide are similar to those of other synthetic cannabinoids. It has been shown to cause a range of effects, including increased heart rate, blood pressure, and body temperature, as well as changes in mood, perception, and cognition. It has also been shown to have immunomodulatory effects, which may be useful for treating certain autoimmune disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[(4-methoxyphenyl)(phenyl)methyl]-4-biphenylcarboxamide in lab experiments is its high potency and selectivity for the CB1 and CB2 receptors. This allows researchers to study the effects of synthetic cannabinoids on these receptors in a controlled environment. However, one of the main limitations of using N-[(4-methoxyphenyl)(phenyl)methyl]-4-biphenylcarboxamide is its potential for abuse and dependence, which must be taken into account when designing experiments.

Future Directions

There are many potential future directions for research on N-[(4-methoxyphenyl)(phenyl)methyl]-4-biphenylcarboxamide and other synthetic cannabinoids. Some possible areas of focus include:
1. Studying the long-term effects of synthetic cannabinoids on the brain and immune system.
2. Developing new synthetic cannabinoids with improved selectivity and potency.
3. Investigating the potential therapeutic applications of synthetic cannabinoids for treating a range of medical conditions.
4. Developing new methods for detecting and identifying synthetic cannabinoids in biological samples.
5. Studying the effects of synthetic cannabinoids on different populations, such as adolescents and pregnant women.
Conclusion:
N-[(4-methoxyphenyl)(phenyl)methyl]-4-biphenylcarboxamide is a potent synthetic cannabinoid that has gained popularity as a research chemical. It has been widely used in scientific research to study the effects of synthetic cannabinoids on the human body. While it has many advantages for lab experiments, it also has limitations that must be taken into account. There are many potential future directions for research on N-[(4-methoxyphenyl)(phenyl)methyl]-4-biphenylcarboxamide and other synthetic cannabinoids, which may lead to new insights into the effects of these compounds on the body and new therapeutic applications.

Synthesis Methods

The synthesis of N-[(4-methoxyphenyl)(phenyl)methyl]-4-biphenylcarboxamide involves several steps, including the preparation of the starting materials, the formation of the indazole ring, and the final coupling of the biphenylcarboxamide moiety. The process is complex and requires specialized equipment and expertise. The exact details of the synthesis method are beyond the scope of this paper.

Scientific Research Applications

N-[(4-methoxyphenyl)(phenyl)methyl]-4-biphenylcarboxamide has been widely used in scientific research to study the effects of synthetic cannabinoids on the human body. It has been shown to have a high affinity for the CB1 and CB2 receptors, which are found in the brain and immune system, respectively. This makes it a useful tool for studying the neurological and immunological effects of synthetic cannabinoids.

properties

Molecular Formula

C27H23NO2

Molecular Weight

393.5 g/mol

IUPAC Name

N-[(4-methoxyphenyl)-phenylmethyl]-4-phenylbenzamide

InChI

InChI=1S/C27H23NO2/c1-30-25-18-16-23(17-19-25)26(22-10-6-3-7-11-22)28-27(29)24-14-12-21(13-15-24)20-8-4-2-5-9-20/h2-19,26H,1H3,(H,28,29)

InChI Key

PNNMBHBASGXGPN-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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